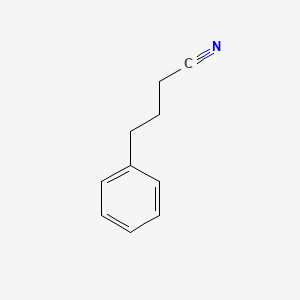

4-Phenylbutyronitrile

Übersicht

Beschreibung

P1025 ist ein synthetisches Peptid, das den Aminosäureresten 1025–1044 des Adhäsins von Streptococcus mutans entspricht, einem Bakterium, das für Karies verantwortlich ist. Dieses Peptid hat sich als vielversprechend erwiesen, die Bindung von Streptococcus mutans an Zahnoberflächen zu hemmen, was es zu einem vielversprechenden Kandidaten für die Behandlung von Karies macht .

Herstellungsmethoden

Die Herstellung von P1025 umfasst die Synthese der Peptidsequenz Ac-QLKTADLPAGRDETTSFVLV-NH2. Dies wird typischerweise durch Festphasenpeptidsynthese (SPPS) erreicht, eine Methode, die die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Die Reaktionsbedingungen für SPPS umfassen die Verwendung eines an Harz gebundenen Ausgangsmaterials, geschützter Aminosäuren und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt). Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Vorbereitungsmethoden

The preparation of P1025 involves the synthesis of the peptide sequence Ac-QLKTADLPAGRDETTSFVLV-NH2. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound starting material, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Analyse Chemischer Reaktionen

Reduction Reactions

-

Hydrogenation: 4-Phenylbutyronitrile can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon, yielding 4-phenylbutylamine. The reaction is typically conducted under mild conditions, with temperatures around 25-30°C and atmospheric pressure.

-

Nickel-Catalyzed Reduction: Nickel catalysts can facilitate reductive cross-coupling reactions involving α-chloronitriles, where this compound is produced as a hydrodehalogenation product .

Ritter Reaction

The Ritter reaction involves the addition of nitriles to carbenium ions, generating α-aminoamides . In a study of the Ritter reaction, 4-bromo-4-phenylbutanenitrile was obtained at 71% yield when using this compound with KBF4 as an additive . The use of KF or CsF as additives can lead to the formation of γ-amino nitriles .

Conversion to 2-Hydroxy-4-phenylbutyric Acid Esters

This compound derivatives can be converted into 2-hydroxy-4-phenylbutyric acid esters through stereospecific synthesis methods . This process involves converting (R)-2-hydroxy-4-phenylbutyronitrile to the corresponding ester .

| Substrate | Conditions | Product | Yield | Purity (HPLC) |

|---|---|---|---|---|

| (R)-2-Hydroxy-4-phenylbutyronitrile | Ethanolic HCl (7-15% w/v), 75-80°C, 15 hrs | Ethyl 2-hydroxy-4-phenylbutyrate | 78-80% of theoretical | 98% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Phenylbutyronitrile has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in anticancer research.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives synthesized through various chemical reactions demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Derivative A | MCF-7 | 15.2 |

| Derivative B | HeLa | 22.5 |

| Derivative C | A549 | 18.7 |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Reaction Mechanisms

One notable application is its use in nickel-catalyzed asymmetric reductive cross-coupling reactions, where it acts as a hydrodehalogenation product. This reaction pathway allows for the formation of more complex molecules with high selectivity and yield.

Table 2: Reaction Conditions and Yields

| Reaction Type | Solvent | Yield (%) |

|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Dioxane | 38 |

| Hydrodehalogenation | DMA | Trace |

Polymer Science

This compound is also utilized in polymer science as a monomer in the production of specialty polymers. Its incorporation into polymer chains can enhance mechanical properties and thermal stability.

Case Study: Polymer Synthesis

Research has shown that copolymerization involving this compound can lead to materials with improved characteristics suitable for various applications, including coatings and adhesives.

Table 3: Properties of Copolymers

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Copolymer A | 50 | 220 |

| Copolymer B | 65 | 250 |

Applications in Material Science

The compound's unique properties make it suitable for developing advanced materials such as sensors and electronic devices due to its favorable electrical characteristics.

Wirkmechanismus

Der Wirkungsmechanismus von P1025 beruht auf seiner Fähigkeit, die Adhäsion von Streptococcus mutans an Zahnoberflächen zu hemmen. Das Peptid bindet an das Adhäsin des Bakteriums und verhindert so die Anheftung an die pellikelüberzogenen Zahnoberflächen. Diese Hemmung reduziert die Bildung von Zahnbelag und damit die Entwicklung von Karies .

Vergleich Mit ähnlichen Verbindungen

P1025 kann mit anderen antimikrobiellen Peptiden und Verbindungen verglichen werden, die in zahnmedizinischen Anwendungen verwendet werden:

Chlorhexidin: Chlorhexidin ist ein in der Zahnmedizin weit verbreitetes antimikrobielles Mittel mit breitem Wirkungsspektrum gegen orale Bakterien, kann jedoch zu Zahnverfärbungen und anderen Nebenwirkungen führen.

β-Defensin-3-Peptidfragment (D1-23): Ein weiteres antimikrobielles Peptid, das auf sein Potenzial in zahnmedizinischen Anwendungen untersucht wurde.

P1025 ist einzigartig in seiner spezifischen Zielrichtung des Streptococcus mutans-Adhäsins, was es zu einem vielversprechenden Kandidaten für die gezielte Kariesprophylaxe macht .

Biologische Aktivität

4-Phenylbutyronitrile (4-PBN) is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological properties of 4-PBN, its mechanisms of action, and relevant studies highlighting its therapeutic potential.

- Chemical Formula : C₁₀H₁₁N

- Molecular Weight : 145.21 g/mol

- Boiling Point : 129–131 °C

- Density : 0.976 g/cm³

- CAS Number : 2046-18-6

4-PBN is believed to exert its biological effects through several mechanisms:

- Interaction with Biomolecules : The compound may interact with various enzymes and receptors, influencing biochemical pathways that are crucial for cellular functions.

- Antioxidant Activity : Preliminary studies suggest that 4-PBN possesses antioxidant properties, which can help mitigate oxidative stress in cells .

- Neuroprotective Effects : There is evidence indicating that 4-PBN may protect neuronal cells from damage caused by oxidative stress and inflammation, potentially useful in neurodegenerative diseases.

Antioxidant Properties

Research indicates that 4-PBN can scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in the context of neuroprotection, where oxidative stress plays a significant role in neuronal degeneration.

Neuroprotective Effects

A study highlighted the neuroprotective effects of 4-PBN in models of oxidative stress. The compound was shown to reduce cell death and improve survival rates in neuronal cultures exposed to harmful agents.

Anti-inflammatory Effects

4-PBN has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on Neuroprotection

In a controlled experiment involving cultured neuronal cells, treatment with 4-PBN resulted in a significant decrease in markers of oxidative stress and cell apoptosis compared to untreated controls. The study suggested that the mechanism involved the modulation of signaling pathways related to apoptosis and inflammation.

Antioxidant Efficacy Assessment

A series of assays were conducted to evaluate the antioxidant capacity of 4-PBN. Results demonstrated that at varying concentrations, the compound effectively reduced reactive oxygen species (ROS) levels in cell cultures, indicating its potential as an antioxidant agent .

Data Table: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMVGKQFVMTRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062129 | |

| Record name | Benzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-18-6 | |

| Record name | Benzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNG4BJG1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of benzenebutanenitrile being found in the pyrolysis oil of waste television crusts?

A1: The research paper "[Pyrolysis of waste plastic crusts of televisions]" [] identifies benzenebutanenitrile as one of the main components present in the pyrolysis oil derived from waste television crusts, composing 19.72% of the oil. This finding is significant for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.